molecular formula C15H10BrNO2 B1286359 2-(3-Bromobenzyl)isoindoline-1,3-dione CAS No. 183735-18-4

2-(3-Bromobenzyl)isoindoline-1,3-dione

Cat. No. B1286359
CAS RN: 183735-18-4
M. Wt: 316.15 g/mol
InChI Key: HZNJTQRBGXEHBN-UHFFFAOYSA-N
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Description

“2-(3-Bromobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is part of the isoindoline family of compounds, which are the focus of much research due to their presence in a wide array of bioactive molecules .


Synthesis Analysis

Isoindolines and dioxoisoindolines, including “2-(3-Bromobenzyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis of these compounds has been described in various pathways, but not all follow green chemistry principles .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromobenzyl)isoindoline-1,3-dione” can be represented by the InChI code: 1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-14 (18)12-3-1-2-4-13 (12)15 (17)19/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Bromobenzyl)isoindoline-1,3-dione” is 316.149 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmaceutical Synthesis

These compounds have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles have potential applications in the field of herbicides . Their unique chemical properties make them suitable for this application.

Colorants and Dyes

These compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.

Organic Synthesis

These compounds play a significant role in organic synthesis . They can participate in various chemical reactions, contributing to the synthesis of complex organic compounds.

properties

IUPAC Name

2-[(3-bromophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJTQRBGXEHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzyl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

To a stirred solution of phthalimide (0.64 g, 4.4 mmol) in DMF (10 ml) was added K2CO3 (1.65 g, 12.00 mmol), followed by 3-bromobenzyl bromide (1 g, 4.0 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with cool water (50 ml), resultant solid was filtered and dried under vacuum for 3 h to get the desired compound as a white solid (1.2 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.84 (m, 4H), 7.54 (s, 1H), 7.50-7.45 (m, 1H), 7.33-7.26 (m, 2H), 4.77 (s, 2H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

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